
2-Amino-4-bromo-3,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-3,5-dichlorobenzamide is an organic compound with the molecular formula C7H5BrCl2N2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3,5-dichlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and 4-bromoaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-bromo-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The bromo substituent allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in an inert atmosphere.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different degrees of hydrogenation.
Coupling: Complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
2-Amino-4-bromo-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-3,5-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and dichloro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,5-dichlorobenzamide
- 2-Amino-4-chloro-3,5-dibromobenzamide
- 2-Amino-4-iodo-3,5-dichlorobenzamide
Uniqueness
2-Amino-4-bromo-3,5-dichlorobenzamide is unique due to the specific combination of substituents on the benzene ring. The presence of both bromo and dichloro groups provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H5BrCl2N2O |
|---|---|
Poids moléculaire |
283.93 g/mol |
Nom IUPAC |
2-amino-4-bromo-3,5-dichlorobenzamide |
InChI |
InChI=1S/C7H5BrCl2N2O/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H2,12,13) |
Clé InChI |
UQFAPVHQCVMQBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Br)Cl)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
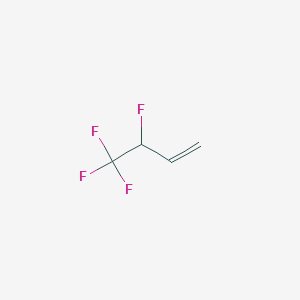
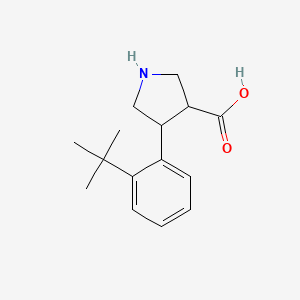

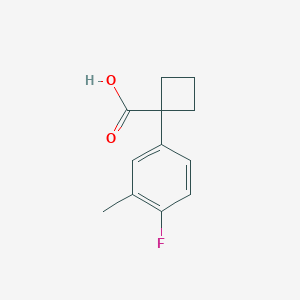
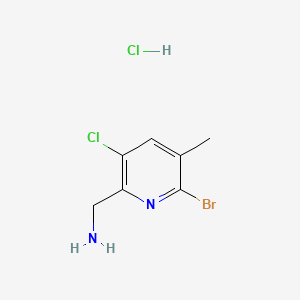
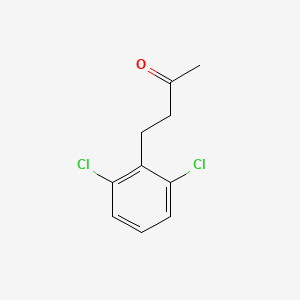

![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)

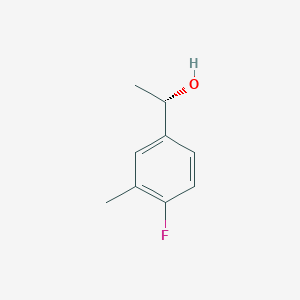

![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
